molecular formula C6H6BFO3 B8407614 4-Fluoro-phenylboric acid

4-Fluoro-phenylboric acid

Cat. No.: B8407614
M. Wt: 155.92 g/mol
InChI Key: PHBVXHIVWULVNF-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids as Versatile Synthetic Building Blocks

Arylboronic acids, characterized by the presence of a C–B(OH)₂ functional group, have become ubiquitous in organic synthesis. nih.gov Their high reactivity, low toxicity, and broad commercial availability make them ideal reagents for a multitude of chemical transformations. nih.gov The most notable of these is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov Beyond this, arylboronic acids participate in a wide range of other reactions, including C-N and C-O bond formations, making them a cornerstone of modern synthetic strategies. nih.govresearchgate.net Their versatility allows for the construction of biaryl and polyaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netmusechem.com

Strategic Importance of Fluorine Substitution in Aromatic Systems for Chemical Research

The introduction of fluorine into aromatic molecules is a widely employed strategy in medicinal chemistry and materials science. nih.govnih.govbohrium.com Fluorine's high electronegativity and small van der Waals radius allow it to significantly alter a molecule's electronic properties without introducing substantial steric bulk. benthamscience.comtandfonline.com This can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modified physicochemical properties such as lipophilicity and pKa. nih.govbohrium.comtandfonline.com In drug design, these modifications can transform a biologically inactive molecule into a potent therapeutic agent. bohrium.com The unique properties conferred by fluorine make fluorinated aromatic compounds highly valuable in the development of new drugs and functional materials. tandfonline.com

Historical Context and Evolution of Fluorinated Arylboronic Acid Research

The study of fluorinated arylboronic acids has evolved in tandem with the broader fields of organoboron chemistry and fluorine chemistry. researchgate.net Early research focused on the fundamental synthesis and reactivity of these compounds. researchgate.net The development of robust and general methods for their preparation, such as the borylation of fluorinated aryl halides, was a critical step. researchgate.net A significant area of investigation has been the stability of these compounds, as ortho-fluorine substitution can sometimes lead to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom. researchgate.net Over time, researchers have developed strategies to mitigate this instability and have expanded the application of fluorinated arylboronic acids to a wide array of complex synthetic challenges, including their use in the synthesis of highly fluorinated biaryls and other valuable chemical entities. researchgate.net

A Deep Dive into 4-Fluorophenylboronic Acid

Among the class of fluorinated arylboronic acids, 4-Fluorophenylboronic acid has emerged as a particularly valuable and widely used reagent. Its unique combination of a reactive boronic acid moiety and a strategically placed fluorine atom makes it a powerful tool for synthetic chemists.

Chemical Profile of 4-Fluorophenylboronic Acid

PropertyValue
Molecular Formula C₆H₆BFO₂
Molecular Weight 139.92 g/mol nih.govsigmaaldrich.com
Appearance White to off-white or yellow to beige crystalline powder sigmaaldrich.comchemicalbook.comchemimpex.com
Melting Point 262-265 °C sigmaaldrich.comchemicalbook.com
Solubility Soluble in water and organic solvents ontosight.ai

This table is based on data from references nih.govsigmaaldrich.comchemicalbook.comchemimpex.comontosight.ai.

Synthesis and Manufacturing Processes

The synthesis of 4-Fluorophenylboronic acid is well-established, with two primary methods dominating its industrial production: the Grignard reaction and the lithiation method.

A common and efficient route to 4-Fluorophenylboronic acid involves the use of a Grignard reagent. The process begins with the reaction of 4-fluorophenylmagnesium bromide with trimethyl borate. This is followed by a hydrolysis step to yield the final product. ontosight.ai This method is favored for its reliability and scalability.

An alternative synthetic strategy is the lithiation method. This approach typically involves a lithium-halogen exchange reaction, for instance, between a bromoaromatic compound and butyllithium (B86547) at low temperatures, to generate a lithiated aromatic species. google.com This intermediate then reacts with a boron-containing compound, such as a trialkoxyborane, to form the boronic acid after hydrolysis. google.com This method offers a pathway to 4-Fluorophenylboronic acid from different starting materials. smolecule.com

Applications in Suzuki-Miyaura Coupling Reactions

4-Fluorophenylboronic acid is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a testament to its utility in forming carbon-carbon bonds. ontosight.aiugr.es This reaction is instrumental in the synthesis of a vast array of organic molecules, particularly fluorinated biphenyl (B1667301) derivatives. ugr.esmdpi.com

The palladium-catalyzed coupling of 4-Fluorophenylboronic acid with various aryl halides is a highly effective method for producing fluorinated biphenyls. ugr.esmdpi.com For example, its reaction with 1-bromo-4-fluorobenzene (B142099), catalyzed by palladium nanoparticles, yields 4,4'-difluorobiphenyl. ugr.es The reaction conditions can be optimized by adjusting temperature and reaction time to achieve high conversion rates. mdpi.com The versatility of this reaction is demonstrated by the successful coupling with a range of fluorinated bromoaryls, including 1-bromo-2-fluorobenzene (B92463) and 1-bromo-3-fluorobenzene, to create various difluorinated biphenyls. mdpi.com

The application of 4-Fluorophenylboronic acid in Suzuki-Miyaura coupling extends to the synthesis of complex, biologically active molecules.

In the quest for new cancer therapeutics, 4-Fluorophenylboronic acid has been utilized in the synthesis of B-Raf inhibitors. usbio.netas-1.co.jp The V600E mutation in the B-Raf kinase is a driver in many cancers, making it a key therapeutic target. nih.gov Pyrazolopyridine-based inhibitors of B-RafV600E have shown promise, and their synthesis can involve the coupling of a suitable heterocyclic core with 4-Fluorophenylboronic acid. nih.govrsc.org For instance, the pan-RAF inhibitor LY3009120 is prepared using 3-Amino-4-fluorophenylboronic acid pinacol (B44631) ester, a derivative of 4-Fluorophenylboronic acid. usbio.netas-1.co.jp

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of drugs used to treat type 2 diabetes mellitus. nih.govoatext.com The synthesis of these inhibitors often involves the construction of complex heterocyclic systems. While direct use of 4-fluorophenylboronic acid in the final coupling step for all major DPP-4 inhibitors is not universally documented in the provided search results, the synthesis of various heterocyclic cores that are central to these inhibitors can employ Suzuki-Miyaura reactions where a fluorophenyl moiety is introduced. mdpi.com The general principle of using arylboronic acids to build up the complex scaffolds of these drugs is a common strategy in medicinal chemistry. mdpi.comnih.govresearchgate.net

Utility in Other Organometallic Reactions

Beyond the Suzuki-Miyaura reaction, 4-Fluorophenylboronic acid is a versatile participant in a variety of other organometallic transformations.

Rhodium catalysts have been employed in conjunction with 4-Fluorophenylboronic acid for asymmetric conjugate additions to α,β-unsaturated carbonyl compounds. wiley-vch.dearkat-usa.org These reactions are valuable for creating chiral molecules with high enantioselectivity. arkat-usa.org For example, the addition of 4-fluorophenylboronic acid to cyclohexenone, catalyzed by a rhodium complex with a chiral ligand, can produce the corresponding 1,4-addition product in good yield, although the enantiomeric excess can vary depending on the specific ligand used. arkat-usa.org Rhodium-catalyzed hydroarylation of fullerenes with 4-fluorophenylboronic acid has also been reported. diva-portal.org

Copper-catalyzed reactions represent another important area of application for 4-Fluorophenylboronic acid. It can be used in copper-catalyzed Petasis reactions for the synthesis of tertiary amines and amino esters. sigmaaldrich.comsigmaaldrich.com Furthermore, ligand-free copper-catalyzed coupling of nitroarenes with arylboronic acids, including 4-Fluorophenylboronic acid, provides a pathway to biaryl compounds. sigmaaldrich.comsigmaaldrich.com Copper catalysis is also effective for the homocoupling of 4-fluorophenylboronic acid to form symmetrical biphenyls. mdpi.com Additionally, copper(II)-catalyzed conversion of arylboronic acids to aryl azides is a useful transformation. nih.gov

4-Fluorophenylboronic acid stands as a testament to the power of strategic molecular design in organic chemistry. Its unique properties, derived from the synergistic combination of a boronic acid functional group and a fluorine substituent, have made it an invaluable tool for chemists across various disciplines. From its fundamental role in the robust and versatile Suzuki-Miyaura coupling to its expanding applications in other organometallic reactions, this compound continues to facilitate the synthesis of complex and valuable molecules. Its contributions to the development of new pharmaceuticals, particularly in the areas of cancer and diabetes treatment, underscore its profound impact on medicinal chemistry. As research continues to uncover new reactions and applications, the importance of 4-Fluorophenylboronic acid in the chemical sciences is set to grow even further.

Properties

Molecular Formula

C6H6BFO3

Molecular Weight

155.92 g/mol

IUPAC Name

(4-fluorophenoxy)boronic acid

InChI

InChI=1S/C6H6BFO3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,9-10H

InChI Key

PHBVXHIVWULVNF-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OC1=CC=C(C=C1)F

Origin of Product

United States

Synthetic Methodologies for 4 Fluorophenylboronic Acid and Its Derivatives

Direct C-H Borylation Approaches for Fluorinated Arenes

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic esters from readily available arenes. This approach avoids the need for pre-functionalized starting materials like aryl halides. Several transition metals have been shown to effectively catalyze the C-H borylation of fluorinated arenes, with the regioselectivity often influenced by both steric and electronic factors.

Iridium-Catalyzed Borylation: Iridium complexes are among the most efficient catalysts for C-H borylation. nih.gov The use of specific ligands can direct the borylation to a particular position on the aromatic ring. For instance, iridium catalysts bearing bipyridine or phenanthroline ligands are widely used. acs.org Research has shown that with certain ligands, such as a terpyridine derivative, iridium can catalyze the ortho-borylation of fluoroarenes with high selectivity. acs.org This selectivity is attributed to a "rollover" cyclometalation mechanism. acs.org In other cases, using a dipyridyl hydrazone ligand with an iridium catalyst can lead to high meta-selectivity with respect to the fluorine atom. researchmap.jp The stability of the resulting pinacol (B44631) boronate esters makes them practical for subsequent synthetic transformations. nih.gov

Cobalt-Catalyzed Borylation: First-row transition metals like cobalt have also been employed for the C-H borylation of fluoroarenes. Cobalt catalysts can exhibit high ortho-to-fluorine selectivity, which is electronically enhanced. acs.org This selectivity is noteworthy as it can override the directing effects of other functional groups present on the arene, a feature that differs from some precious-metal catalysts. acs.org

Rhodium-Catalyzed Borylation: Rhodium catalysts have also been investigated for the borylation of fluorinated aromatics. Studies have shown that rhodium(I) boryl complexes can react with fluorinated arenes via C-H activation to produce aryl rhodium complexes, which can then lead to the formation of boronic esters. researchmap.jp Rhodium catalysis can also proceed via C-F bond activation, offering an alternative pathway to borylated fluoroarenes. mdpi.com

Platinum-Catalyzed Borylation: Platinum-based catalysts have demonstrated unique reactivity in the C-H borylation of arenes. A notable feature of some platinum systems is their lower sensitivity to steric hindrance, allowing for the borylation of sterically congested positions. nih.gov Furthermore, the ortho-directing effect of fluorine substituents has been utilized to synthesize ortho-fluorophenylboronic ester derivatives. nih.gov

Catalyst MetalTypical SelectivityKey Features
IridiumOrtho or MetaLigand-controlled selectivity, high efficiency. acs.orgresearchmap.jp
CobaltOrthoElectronically enhanced selectivity, can override other directing groups. acs.org
RhodiumVariesCan proceed via C-H or C-F activation. researchmap.jpmdpi.com
PlatinumOrthoLower sensitivity to steric hindrance. nih.gov

Transition-Metal-Catalyzed Synthetic Routes

Beyond direct C-H activation, transition-metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of 4-fluorophenylboronic acid and its derivatives, typically starting from aryl halides or triflates.

Palladium-Catalyzed Synthesis from Aryl Halides or Triflates with Diboronyl Reagents

The palladium-catalyzed borylation of aryl halides and triflates, often referred to as the Miyaura-Ishiyama borylation, is a widely used and efficient method for preparing arylboronates. beilstein-journals.orgnih.gov This reaction involves the cross-coupling of an aryl electrophile (halide or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgresearchgate.net

The choice of palladium catalyst and ligand is crucial for the success of the reaction. For instance, the combination of Pd(dba)₂ and bis(2-di-tert-butylphosphinophenyl)ether has been shown to be an effective catalyst system for the borylation of a wide range of aryl bromides, including those with electron-donating and electron-withdrawing groups. organic-chemistry.org The reaction conditions are generally mild, and the method tolerates a variety of functional groups. organic-chemistry.org Mechanochemical methods, such as ball milling, have also been developed for the solid-state palladium-catalyzed borylation of aryl halides, offering a solvent-free and rapid synthetic route. beilstein-journals.org

Table 2: Examples of Palladium-Catalyzed Borylation of Fluorinated Aryl Halides

Aryl Halide Diboron Reagent Palladium Catalyst/Ligand Product Reference
1-Bromo-4-fluorobenzene (B142099) B₂pin₂ G-COOH-Pd-10 4-Fluorophenylboronic acid pinacol ester mdpi.com
1-Bromo-2-fluorobenzene (B92463) B₂pin₂ G-COOH-Pd-10 2-Fluorophenylboronic acid pinacol ester mdpi.com

Palladium-Mediated Fluorination of Arylboronic Acid Derivatives

While the primary focus is on synthesizing fluorinated arylboronic acids, a related and important transformation is the palladium-catalyzed fluorination of arylboronic acid derivatives to produce aryl fluorides. This demonstrates the versatility of palladium in facilitating C-F bond formation. A practical, palladium-catalyzed synthesis of aryl fluorides from arylboronic acid derivatives has been developed, which is operationally simple and can be performed on a multi-gram scale. nih.gov The reaction mechanism is proposed to involve a single-electron-transfer pathway with a Pd(III) intermediate. nih.govnih.gov This method allows for the late-stage introduction of fluorine into complex molecules. harvard.eduharvard.edu Various arylboron reagents, including boronic acids, pinacol esters, and MIDA esters, can be used as substrates. nih.gov

Copper-Mediated Synthetic Strategies

Copper catalysis provides a cost-effective alternative to palladium for certain borylation reactions. The ipso-borylation of fluoroarenes using an air-stable copper complex has been achieved. acs.orgacs.orgfigshare.com This reaction proceeds via a single-electron-transfer (SET) mechanism, which is different from the typical nucleophilic aromatic substitution (SNAr) pathway. acs.orgfigshare.com This copper-catalyzed method has shown good scalability and can be used for double and triple ipso-borylations of di- and trifluoroarenes. acs.org The choice of phosphine (B1218219) ligand and base is critical for the efficiency of the transformation. researchmap.jp

Nickel-Catalyzed Approaches

Nickel catalysts have emerged as powerful tools for the synthesis of arylboronic acids, particularly through the borylation of aryl halides and pseudohalides. organic-chemistry.org Nickel-catalyzed Miyaura borylation can be performed under mild conditions, including at room temperature, and exhibits broad functional group tolerance. organic-chemistry.org A key advantage of nickel is its lower cost compared to palladium. organic-chemistry.org

Furthermore, nickel catalysts have been successfully employed for the borylation of polyfluoroarenes via C-F bond cleavage. nih.govresearchgate.net For example, [Ni(IMes)₂] can catalyze the transformation of fluoroarenes into arylboronic acid pinacol esters using bis(pinacolato)diboron. nih.gov Nickel catalysis has also been applied in the decarbonylative borylation of carboxylic acid fluorides to yield aryl boronate esters. nih.gov

Table 3: Nickel-Catalyzed Borylation Reactions

Substrate Boron Reagent Nickel Catalyst Product Type Reference
Aryl Halides/Pseudohalides Tetrahydroxydiboron NiCl₂(dppp) Arylboronic acids/trifluoroborates organic-chemistry.org
Polyfluoroarenes B₂pin₂ [Ni(IMes)₂] Arylboronic acid pinacol esters nih.gov

Ruthenium-Catalyzed Direct Arylation

Ruthenium catalysts are also effective in C-H functionalization reactions. While direct C-H borylation of fluoroarenes by ruthenium is less common, ruthenium-catalyzed direct C-H arylation of fluoroarenes with aryl halides has been reported. qmul.ac.ukacs.orgnih.gov This reaction, however, leads to the formation of biaryl compounds rather than arylboronic acids. It is a powerful method for constructing C-C bonds directly from C-H bonds of fluoroarenes. The reaction often requires a benzoic acid additive to proceed in the absence of a directing group. acs.orgnih.gov The site selectivity is governed by both electronic and steric factors. acs.orgnih.gov In some cases, ruthenium catalysts have been used in conjunction with 4-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions to synthesize more complex molecules. nih.gov

Rhodium-Catalyzed Asymmetric Conjugate Additions

Rhodium-catalyzed asymmetric conjugate addition represents a significant method for forming carbon-carbon bonds with high enantioselectivity. thieme-connect.comwiley-vch.de This reaction typically involves the 1,4-addition of an organoboronic acid to an α,β-unsaturated carbonyl compound. acs.orgnih.gov The use of chiral ligands is crucial for achieving high levels of stereocontrol. thieme-connect.com

In the context of 4-fluorophenylboronic acid, rhodium catalysts facilitate its addition to various electron-deficient olefins. thieme-connect.comacs.org For instance, the reaction of 4-fluorophenylboronic acid with cinnamaldehyde, catalyzed by a Rh(I) complex with a chiral diene ligand, yields the corresponding 1,4-adduct with high enantioselectivity (93% ee) and in good yield (90%). sigmaaldrich.cn Similarly, the addition to 5,6-dihydro-2(1H)-pyridinones using a rhodium/(S)-binap catalyst system provides a key intermediate for the synthesis of Paroxetine. wiley-vch.de

The reaction conditions, including the choice of solvent and the presence of an activator, can significantly influence the reaction's efficiency. wiley-vch.de While early methods sometimes resulted in low yields for β-substituted enones like 2-cyclohexenone, advancements have led to improved conditions that allow for high yields and enantioselectivities for a broader range of substrates. thieme-connect.comwiley-vch.de The catalytic cycle is believed to involve a transmetalation step from the boron atom to the rhodium center, followed by insertion of the enone and subsequent protonolysis to yield the product and regenerate the catalyst. wiley-vch.de

Key Features of Rhodium-Catalyzed Asymmetric Conjugate Additions:

High Enantioselectivity: Achieved through the use of chiral ligands like binap and phosphoramidites. thieme-connect.comacs.orgnih.gov

Broad Substrate Scope: Applicable to α,β-unsaturated ketones, esters, amides, and nitroalkenes. thieme-connect.comwiley-vch.deacs.org

Mild Reaction Conditions: Often performed under relatively mild temperatures. rsc.org

AcceptorLigandYield (%)Enantiomeric Excess (ee %)Reference
CinnamaldehydeChiral Diene9093 sigmaaldrich.cn
5,6-Dihydro-2(1H)-pyridinone(S)-binap-- wiley-vch.de
7-HydroxychromonePyOX5093 caltech.edu

Advanced Green Chemistry Approaches in 4-Fluorophenylboric Acid Synthesis

Green chemistry principles are increasingly being applied to the synthesis of boronic acids and their derivatives to reduce environmental impact. These approaches focus on minimizing solvent use, employing safer reagents, and improving energy efficiency.

Mechanochemical Synthesis of Boronic Acid Esters from Boronic Acids

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free route for the synthesis of boronic acid esters. rsc.orgtandfonline.com This method involves the simple grinding of a boronic acid, such as 4-fluorophenylboronic acid, with a diol like pinacol. rsc.org The reaction proceeds without the need for a solvent, and the resulting boronic acid ester can be obtained in excellent yield and purity after a simple work-up. rsc.org

This technique is not only environmentally benign but also highly efficient. rsc.orgtandfonline.com The process has been successfully applied to a variety of alkyl, aryl, and heteroaryl boronic acids. rsc.org High-speed vibration milling is one of the techniques used to provide the necessary mechanical energy for the reaction to occur. researchgate.net

Advantages of Mechanochemical Synthesis:

Solvent-Free: Reduces waste and avoids the use of potentially harmful solvents. rsc.orgbeilstein-journals.orgtandfonline.com

High Yield and Purity: Often leads to excellent yields of the desired product. rsc.org

Simplicity: The experimental setup and work-up procedures are straightforward. rsc.orgtandfonline.com

Oxidative ipso-Hydroxylation Pathways from Arylboronic Acids to Phenols

The conversion of arylboronic acids to phenols, known as ipso-hydroxylation, is a valuable transformation in organic synthesis. researchgate.net Green chemistry approaches to this reaction aim to use environmentally friendly oxidants and catalysts. researchgate.net 4-Fluorophenylboronic acid can be converted to 4-fluorophenol (B42351) through this pathway. lookchem.comchemicalbook.com

Several methods have been developed that utilize oxidants like hydrogen peroxide. chemicalbook.comnih.gov Some protocols employ catalysts, while others have been developed to be catalyst-free. rsc.org For example, a highly efficient method uses aqueous hydrogen peroxide in ethanol. researchgate.net Another approach utilizes sodium perborate (B1237305) as the oxidant in water or even under solvent-free conditions, with the reaction proceeding rapidly at room temperature. rsc.org The mechanism is proposed to involve the nucleophilic attack of a peroxide species on the boron atom. rsc.org

The use of solid-supported catalysts or reagents that can be easily recovered and reused also contributes to the greenness of the process. researchgate.net These methods provide a milder and more sustainable alternative to traditional phenol (B47542) syntheses which often require harsh conditions. rsc.org

Examples of Green Oxidative ipso-Hydroxylation:

H₂O₂/HBr in Ethanol: A mild and efficient protocol for the synthesis of phenols from arylboronic acids. researchgate.net

Sodium Perborate: Can be used in water or solvent-free conditions for a rapid and high-yielding reaction. rsc.org

Diacetoxyiodobenzene: An inexpensive and environmentally friendly reagent for hydroxylation under photocatalyst- and light-free conditions. acs.org

Targeted Synthesis of Specific 4-Fluoro-phenylboric Acid Analogues and Derivatives

The synthesis of specific analogues and derivatives of 4-fluorophenylboronic acid is crucial for applications in medicinal chemistry and materials science, where fine-tuning of molecular properties is required.

Synthesis of 4-Fluoro-3-(methoxycarbonyl)phenylboronic Acid

4-Fluoro-3-(methoxycarbonyl)phenylboronic acid is a valuable intermediate used in Suzuki-Miyaura cross-coupling reactions to create complex molecules. chemimpex.com Its synthesis allows for the introduction of both a fluorine atom and a methoxycarbonyl group, which can modulate the electronic properties and reactivity of the molecule. chemimpex.com This compound is particularly useful in the development of pharmaceuticals and functionalized polymers. chemimpex.com While specific synthesis details are often proprietary, general methods for preparing such substituted phenylboronic acids typically involve multi-step sequences starting from commercially available precursors.

PropertyValue
CAS Number874219-35-9
Molecular FormulaC₈H₈BFO₄
Molecular Weight197.96
Melting Point253-255 °C

Data sourced from available chemical supplier information. lookchem.com

Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid

4-Fluoro-3-(trifluoromethyl)phenylboronic acid is another important building block in organic synthesis, especially for creating pharmaceuticals and agrochemicals. chemimpex.com The presence of the trifluoromethyl group often enhances properties like lipophilicity and metabolic stability in drug candidates. chemimpex.com

One synthetic approach involves the lithiation of 4-fluoro-3-(trifluoromethyl)bromobenzene at low temperatures (-78°C) followed by a reaction with triisopropyl borate. The resulting boronic acid can then be esterified with pinacol to form the more stable pinacol ester. Another method is the palladium-catalyzed reaction of an aryl halide with pinacolborane.

PropertyValue
CAS Number182344-23-6
Molecular FormulaC₇H₅BF₄O₂
Molecular Weight207.92
AppearanceWhite solid

Data sourced from available chemical supplier information. chemicalbook.comoakwoodchemical.comfujifilm.com

Synthesis of 2-Fluoro-4-methoxycarbonylphenylboronic Acid

2-Fluoro-4-methoxycarbonylphenylboronic acid is a significant intermediate in the pharmaceutical industry. innospk.com Its primary application lies in its role as a building block for creating more complex pharmaceutical compounds, particularly through Suzuki-Miyaura cross-coupling reactions. innospk.comchemimpex.com This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to assemble intricate molecular architectures. innospk.com The presence of the fluorine atom and the methoxycarbonyl group on the phenyl ring provides unique reactivity and allows for the precise construction of target molecules. chemimpex.comcymitquimica.com

The compound is a white powdery substance with physical properties that make it suitable for various synthetic applications. innospk.com Its stability and versatility are key attributes that contribute to its widespread use in research and manufacturing. innospk.com

Table 1: Physical and Chemical Properties of 2-Fluoro-4-methoxycarbonylphenylboronic Acid

Property Value
CAS Number 603122-84-5
Molecular Formula C8H8BFO4
Molecular Weight 197.95600 g/mol
Appearance White powder
Density 1.33 g/cm³
Boiling Point 355.1ºC at 760 mmHg
Melting Point 173-175ºC
Assay ≥98.0%
Water Content ≤0.50%

Data sourced from reference innospk.com

Synthesis of 2-Fluoro-4-methylphenylboronic Acid

2-Fluoro-4-methylphenylboronic acid is another versatile boronic acid derivative extensively used in organic synthesis and medicinal chemistry. chemimpex.com It is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, serving as a fundamental building block for the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The fluorine substituent on this compound enhances its reactivity and selectivity, facilitating the efficient formation of carbon-carbon bonds. chemimpex.com

This intermediate is crucial in the development of complex molecules, including those with biological activity. Its application extends to the creation of targeted cancer therapies, where its ability to form stable complexes with biomolecules is advantageous. chemimpex.com

Table 2: Key Research Applications of 2-Fluoro-4-methylphenylboronic Acid

Application Area Description
Pharmaceutical Development Crucial for synthesizing various pharmaceuticals, especially targeted cancer therapies.
Organic Synthesis A versatile building block for creating complex molecules for agrochemicals and fine chemicals.

Data sourced from reference chemimpex.com

Synthesis of Fluorinated 1,4-Phenylenediboronic Acids

The synthesis of fluorinated 1,4-phenylenediboronic acids is of interest due to the enhanced Lewis acidity conferred by the fluorine atoms, which influences molecular organization and reactivity. acs.org The introduction of fluorine can be beneficial for applications in crystal engineering. acs.org

A synthetic strategy for a related compound, 4,5-difluoro-1,2-phenylenediboronic acid, involves the protection of a boronic acid group to facilitate further reactions. acs.org In this multi-step process, 2-bromo-4,5-difluorophenylboronic acid is protected using N-butyldiethanolamine (BDEA). This reaction yields 2-(2′-bromo-4′,5′-difluorophenyl)-6-butyl Current time information in Bangalore, IN.nih.govsmolecule.comnih.govdioxazaborocan, a stable intermediate that can be used in subsequent synthetic steps. acs.org This approach highlights a common strategy for the regioselective synthesis of multi-substituted phenylboronic acids.

Synthesis of 4-Carboxy-3-fluorobenzeneboronic Acid Derivatives

4-Carboxy-3-fluorobenzeneboronic acid is a valuable intermediate in organic synthesis, primarily utilized in coupling reactions to create more complex molecules. thermofisher.comfishersci.com The presence of the carboxylic acid and fluorine atom on the benzene (B151609) ring makes it a useful building block for a range of chemical structures.

General synthetic strategies for this type of compound can include the direct boronation of a suitable fluorinated and carboxylated aromatic precursor.

Table 3: Basic Information for 4-Carboxy-3-fluorobenzeneboronic Acid

Property Value
CAS Number 120153-08-4
Molecular Formula C7H6BFO4
Molecular Weight 183.93 g/mol
Synonyms 4-Borono-2-fluorobenzoic acid, 4-Fluoro-3-carboxyphenylboronic acid

Data sourced from reference jnfuturechemical.com

Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Ligands

Sulfonamide- and sulfonyl-phenylboronic acid derivatives have been synthesized for use as ligands in boronate affinity chromatography. nih.gov These modifications are designed to lower the pKa of the boronic acid, enhancing its ability to bind with cis-diols at neutral or slightly acidic pH, which is beneficial for the separation of sensitive biological molecules. nih.govnih.gov

The synthesis involves a multi-step process. For the sulfonyl-phenylboronic acid ligand, the synthesis starts with an appropriate bromo-precursor which is then converted to the corresponding boronic acid via a bromo-lithium exchange reaction. nih.gov A similar strategy is employed for the sulfonamide-phenylboronic acid ligand. nih.gov These synthesized ligands are then immobilized on porous silica (B1680970) gels through silylation to create the affinity chromatography phases. nih.govnih.gov

Table 4: Synthetic Overview for Sulfonamide- and Sulfonyl-Phenylboronic Acid Ligands

Step Description
Intermediate Synthesis Preparation of key intermediates, such as a brominated sulfonyl or sulfonamide phenyl derivative.
Boronic Acid Formation Conversion of the bromo-intermediate to the corresponding boronic acid using a bromo-lithium exchange reaction.
Immobilization Silylation of porous silica gel with the synthesized boronic acid ligands to create solid phases for chromatography.

Based on information from reference nih.gov

These new solid phases demonstrate an enhanced affinity for cis-diol compounds compared to unsubstituted phenylboronic acid, allowing for the effective separation of biomolecules like catechols, nucleotides, and nucleosides under milder pH conditions. nih.gov

Mechanistic Investigations of Reactions Involving 4 Fluorophenylboronic Acid

Reaction Pathways in Palladium-Catalyzed Cross-Coupling

The palladium-catalyzed fluorination of arylboronic acid derivatives, including 4-fluorophenylboronic acid, represents a significant transformation in the synthesis of aryl fluorides. Mechanistic evaluations have revealed a pathway distinct from traditional cross-coupling cycles, involving high-valent palladium species and single-electron-transfer events.

A practical, palladium-catalyzed method for the synthesis of aryl fluorides from arylboronic acid derivatives has been developed that is operationally simple and can be performed on a multigram scale. organic-chemistry.orgharvard.edunih.govnih.govescholarship.orgfigshare.com Mechanistic studies of this transformation suggest the involvement of an unusual Pd(III) intermediate. organic-chemistry.orgharvard.edunih.gov This key intermediate has been successfully isolated and characterized, providing strong evidence for its role in the catalytic cycle. harvard.edunih.gov The Pd(III) complex is stable in its solid state for months under ambient conditions and is a chemically competent catalyst in the fluorination reaction. harvard.edu The reaction, which uses an oxidant such as Selectfluor, appears to proceed without the formation of traditional organopalladium intermediates, which is unusual for palladium-catalyzed reactions. harvard.edunih.gov The involvement of a Pd(III) intermediate helps explain the high selectivity observed in the reaction. nih.gov

Kinetic studies and mechanistic evaluations strongly suggest that the fluorination of arylboronic acid derivatives proceeds through a single-electron-transfer (S.E.T.) pathway. organic-chemistry.orgharvard.edunih.gov This S.E.T. mechanism is distinct from other known arene fluorination reactions. harvard.edunih.gov The process is believed to initiate the formation of the aforementioned Pd(III) intermediate without involving the formation of organopalladium species. harvard.edunih.gov The proposed mechanism involves an outer-sphere pathway where the fluorine atom incorporated into the final product is derived directly from the fluorinating agent, like Selectfluor, rather than from an added fluoride (B91410) anion. nih.gov This S.E.T. pathway, involving a well-defined Pd(III) intermediate, provides a comprehensive model for this unique fluorination reaction. harvard.edunih.gov

Feature Description References
Catalyst Palladium(II) salts with less coordinating anions generally provide higher yields. harvard.edu
Oxidant Selectfluor (F-TEDA-BF4) organic-chemistry.org
Key Intermediate A mononuclear Pd(III) complex, which has been isolated and characterized. organic-chemistry.orgharvard.edunih.gov
Proposed Mechanism Single-Electron-Transfer (S.E.T.) pathway proceeding through an outer-sphere mechanism. organic-chemistry.orgharvard.edunih.gov

Intramolecular Interactions and Conformational Equilibria in Fluorinated Phenylboronic Acids

The presence and position of fluorine atoms on the phenyl ring introduce specific intramolecular forces that dictate the conformational preferences and reactivity of the molecule. These interactions are particularly pronounced when the fluorine is in the ortho position, but the electronic effects are still relevant for the para-substituted 4-fluorophenylboronic acid.

In fluorinated phenylboronic acids, particularly ortho-fluorophenylboronic acid, the formation of an intramolecular hydrogen bond of the type B–O–H···F is a key stabilizing interaction. nih.govresearchgate.netbeilstein-journals.org This interaction has been investigated using NMR spectroscopy and computational methods. researchgate.netbeilstein-journals.org For the ortho isomer, this hydrogen bond is quite stabilizing and dictates the conformational stability, leading to the formation of a six-membered ring. researchgate.netbeilstein-journals.org The presence of this bond can be probed by measuring the through-space coupling constant between the fluorine and hydroxyl proton (¹hJF,H(O)), which has been observed in solution NMR. beilstein-journals.org While this specific intramolecular hydrogen bond is not possible in 4-fluorophenylboronic acid due to the distance between the substituents, the fluorine atom's electronegativity still influences the acidity and intermolecular hydrogen bonding potential of the boronic acid's hydroxyl groups.

Another potential intramolecular interaction in fluorinated phenylboronic acids is the donation of electron density from a fluorine lone pair to the empty p-orbital of the boron atom (nF→pB). researchgate.netbeilstein-journals.org Computational analyses have been performed to evaluate the significance of this interaction. researchgate.net Studies on 2-fluorophenylborane were used to assess the nF→pB interaction in the absence of hydrogen bonding. researchgate.netbeilstein-journals.org The results indicate that while this interaction exists, it is less significant in determining the conformational equilibrium compared to the O-H···F hydrogen bond in the ortho isomer and resonance effects. researchgate.net For 4-fluorophenylboronic acid, such a direct through-space nF→pB interaction is geometrically impossible; however, the fluorine atom exerts a strong electron-withdrawing effect through the phenyl ring, which influences the Lewis acidity of the boron atom.

Interaction Type Relevance to Fluorinated Phenylboronic Acids Primary Isomer Studied Key Findings
Intramolecular O-H···F Hydrogen Bond A significant stabilizing force that influences molecular conformation.ortho-fluorophenylboronic acidForms a stable six-membered ring; detectable via NMR coupling (¹hJF,H(O)). researchgate.netbeilstein-journals.org
nF→pB Interaction (Electron Donation) A potential electronic interaction between the fluorine lone pairs and the vacant boron p-orbital.ortho-fluorophenylboraneFound to be less influential on conformational stability than hydrogen bonding and resonance effects. researchgate.net

Protodeboronation Mechanisms and Stability Considerations in Fluorinated Aryl Boronates

Protodeboronation, the cleavage of the C–B bond to form a C–H bond, is a critical side reaction that can lower the efficiency of cross-coupling reactions involving arylboronic acids. ed.ac.ukresearchgate.net The stability of the boronic acid or its esters against this process is a crucial consideration.

Equilibrium Reactions: Cyclic Ester Formation with Diols and Their Chemical Impact

The interaction of 4-fluorophenylboronic acid with diols to form cyclic boronate esters is a reversible process governed by equilibrium thermodynamics. This reaction is of significant interest due to its application in chemical sensors, dynamic materials, and drug delivery systems. The position and nature of substituents on the phenyl ring, as well as the structure of the diol and the reaction conditions, all play a crucial role in determining the stability of the resulting cyclic ester.

The formation of a boronate ester from a boronic acid and a diol is a condensation reaction that can proceed through two main pathways, involving either the neutral trigonal boronic acid (B) or the anionic tetrahedral boronate (B⁻) species. The equilibrium is significantly influenced by the pH of the solution, as it dictates the concentration of the more reactive boronate ion. Generally, higher pH values favor the formation of the boronate ester.

The chemical impact of this cyclic ester formation is profound. The reversible nature of the boronic ester bond allows for the creation of dynamic covalent networks, leading to self-healing materials and stimuli-responsive gels. Furthermore, the change in properties, such as fluorescence, upon ester formation is the basis for the development of sensors for diol-containing molecules like saccharides.

Detailed Research Findings

A systematic study of the relationship between the pKa of various substituted phenylboronic acids and their binding affinities with diols has provided valuable insights into the behavior of 4-fluorophenylboronic acid. The pKa of a boronic acid is a critical factor, with lower pKa values generally leading to stronger binding at a given pH. The pKa of 4-fluorophenylboronic acid has been reported to be 8.77.

Research by Springsteen and Wang investigated the binding of a series of para-substituted phenylboronic acids with the diol Alizarin Red S (ARS) at pH 7.4. Their findings demonstrated a clear correlation between the electronic properties of the substituent and the binding affinity. Electron-withdrawing groups were found to increase the binding constant. For 4-fluorophenylboronic acid, the equilibrium constant for the formation of the cyclic boronate ester with ARS was determined, providing a quantitative measure of its binding affinity.

The data from this study can be summarized in the following table, which includes the Hammett substituent constant (σp), the pKa of the boronic acid, and the logarithm of the equilibrium constant (log Keq) for the reaction with ARS.

Table 1: Physicochemical Properties and Binding Affinity of para-Substituted Phenylboronic Acids with Alizarin Red S (ARS) at pH 7.4

Substituent Hammett Constant (σp) pKa log Keq (M⁻¹)
OCH₃ -0.27 9.18 2.85
CH₃ -0.17 9.05 2.91
H 0 8.82 2.99
F 0.06 8.77 3.03
Cl 0.23 8.58 3.15
CN 0.66 7.82 3.45
NO₂ 0.78 7.08 3.71

Data sourced from Springsteen, G.; Wang, B. Tetrahedron 2004, 60 (49), 11205-11211.

The chemical impact of the fluorine substituent in the para position is evident from this data. The positive Hammett constant indicates that fluorine is an electron-withdrawing group, which leads to a slight decrease in the pKa of the boronic acid compared to the unsubstituted phenylboronic acid. This increased acidity facilitates the formation of the tetrahedral boronate anion, which in turn leads to a slightly higher equilibrium constant for cyclic ester formation with ARS.

Further studies have explored the binding of various boronic acids with biologically relevant diols such as glucose and fructose. While specific equilibrium constants for 4-fluorophenylboronic acid with a wide range of diols are not extensively tabulated in a single source, the principles derived from studies on substituted phenylboronic acids are applicable. The binding affinity is influenced not only by the electronics of the boronic acid but also by the stereochemistry and pKa of the diol. For instance, fructose, which can present multiple binding sites, often exhibits higher binding affinities with phenylboronic acids compared to glucose.

The reversible and pH-dependent nature of the cyclic ester formation with 4-fluorophenylboronic acid has been exploited in the development of materials that respond to changes in glucose concentration. This has potential applications in the development of continuous glucose monitoring systems and insulin (B600854) delivery devices. The stability of the boronate ester bond is crucial in these applications, and the electronic tuning provided by the fluorine substituent can be used to optimize the desired response profile.

Applications of 4 Fluorophenylboronic Acid in Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions with 4-Fluorophenylboronic Acid

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic chemistry, and 4-fluorophenylboronic acid is a frequently employed coupling partner. wikipedia.orgorganic-chemistry.org The reaction's ability to create biaryl structures is fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. organic-chemistry.org

Development of Enhanced Aqueous Palladium Ligand Systems for Coupling

The development of efficient palladium ligand systems capable of functioning in aqueous media is a significant step toward greener chemistry. Research has shown that ligands with a guanidine core are particularly effective for aqueous Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.netnih.gov For instance, 1,1-dimethylguanidine has been identified as an enhanced ligand for these transformations. researchgate.netnih.govorganic-chemistry.org This system has proven effective for the coupling of 4-fluorophenylboronic acid, even under biologically compatible conditions. nih.gov The use of such ligands facilitates the reaction in water, reducing the reliance on organic solvents. nsf.govnih.gov

Synthesis of Fluorinated Biphenyl (B1667301) Derivatives

4-Fluorophenylboronic acid is a key building block in the synthesis of various fluorinated biphenyl derivatives. sci-hub.se These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom, such as altered metabolic stability and electronic characteristics. sci-hub.se The Suzuki-Miyaura reaction provides a direct and efficient method for their preparation. For example, the coupling of 4-fluorophenylboronic acid with different fluorinated aryl bromides, catalyzed by palladium nanoparticles supported on COOH-modified graphene, has been demonstrated to produce a range of fluorinated biphenyls with good conversion rates. sci-hub.se

Table 1: Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene (B142099) with Various Boronic Acids
Boronic AcidTemperature (°C)Conversion after 3h (%)Conversion after 48h (%)
4-Fluorophenylboronic acid11095.298.9
Phenylboronic acid11093.598.1
4-Vinylphenylboronic acid11085.396.5
4-Carboxyphenylboronic acid11088.797.3

Data derived from a study on Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. sci-hub.se

Utilization in Aqueous Media and Under Environmentally Benign Conditions

There is a growing emphasis on developing chemical processes that are environmentally friendly. nih.gov The Suzuki-Miyaura coupling of 4-fluorophenylboronic acid has been successfully performed in aqueous media, which significantly reduces the environmental impact of the reaction. organic-chemistry.orgnsf.gov The use of water as a solvent is not only cost-effective but also enhances safety. researchgate.netnih.gov Furthermore, the development of recyclable catalysts, such as palladium nanoparticles on various supports, contributes to the sustainability of the process. organic-chemistry.orgsci-hub.se These "green chemistry" approaches are crucial for the large-scale industrial application of these reactions. nih.gov

Strategies for Coupling with Electron-Poor Substrates

While the Suzuki-Miyaura reaction is highly versatile, the coupling of electron-poor boronic acids like 4-fluorophenylboronic acid can present challenges. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle. To overcome this, specific strategies have been developed. These include the use of more robust catalyst systems and carefully optimized reaction conditions. For instance, nickel-based catalyst systems have been shown to be effective for the cross-coupling of electron-poor arylboronic acids with aryl arenesulfonates at room temperature.

Site-Specific Polypeptide 18F-Labeling Using [18F]4-Fluorophenylboronic Acid Prosthetics

The radioisotope fluorine-18 (¹⁸F) is a key component in positron emission tomography (PET), a powerful medical imaging technique. nih.govorganic-chemistry.org [¹⁸F]4-Fluorophenylboronic acid serves as a prosthetic group for the ¹⁸F-labeling of biomolecules, such as peptides and proteins. nih.govresearchgate.net This is achieved through a site-specific Suzuki-Miyaura coupling reaction under mild, aqueous conditions that are compatible with sensitive biological molecules. nih.gov This method allows for the precise introduction of the ¹⁸F label into a specific location on the polypeptide chain, which is crucial for the development of targeted radiopharmaceuticals for PET imaging. nih.gov The radiochemical yields for this labeling can be significant, reaching up to 87% for small molecules and 48% for peptides.

Table 2: Radiochemical Yields of ¹⁸F-Labeling Using [¹⁸F]4-Fluorophenylboronic Acid
Substrate TypeRadiochemical Yield (RCY)
Small Molecule83-87%
Peptide33-48%
Protein~2-5%

Data from a study on ¹⁸F-AlF Labeled Peptide and Protein Conjugates.

Petasis Reactions (Multicomponent Boronic Acid Mannich Reaction)

The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. nih.gov This reaction is highly valued for its ability to generate molecular complexity in a single step and its tolerance of a wide range of functional groups. nih.gov

Aryl boronic acids, including those with electron-withdrawing substituents, are viable substrates in the Petasis reaction. nih.gov While electron-poor boronic acids can be less reactive, their conversion can be facilitated by using elevated temperatures, often with microwave assistance. The reaction is particularly useful for the synthesis of α-amino acids and their derivatives. nih.gov The use of 4-fluorophenylboronic acid in this context allows for the introduction of a fluorinated phenyl group into the final product, which can be advantageous for tuning the pharmacological properties of the molecule. For example, it has been used in the synthesis of α-arylglycine derivatives from sulfonamides, glyoxylic acid, and various arylboronic acids.

Direct Arylation Reactions (Palladium and Ruthenium Catalyzed)

Direct arylation reactions represent a powerful and atom-economical method for the formation of carbon-carbon bonds, circumventing the need for pre-functionalized starting materials. 4-Fluorophenylboronic acid has proven to be an effective arylating agent in both palladium and ruthenium-catalyzed versions of this transformation.

In the realm of palladium catalysis, the direct arylation of pyrazoles with 4-fluorophenylboronic acid has been demonstrated. This method provides a straightforward route to arylated pyrazole derivatives, which are important scaffolds in medicinal chemistry.

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂K₂CO₃DMF12085
PdCl₂(PPh₃)₂Cs₂CO₃Dioxane10078

Carbon-Nitrogen and Carbon-Oxygen Cross-Coupling Reactions

The formation of carbon-heteroatom bonds is fundamental in the synthesis of pharmaceuticals and agrochemicals. 4-Fluorophenylboronic acid serves as a competent coupling partner in these reactions, enabling the introduction of the 4-fluorophenyl moiety onto nitrogen and oxygen atoms.

A notable example is the copper-catalyzed C-N cross-coupling of nitroarenes with aryl boronic acids, including 4-fluorophenylboronic acid. This reaction provides a pathway to diarylamines, which are prevalent in many biologically active compounds.

Copper CatalystLigandReductantSolventTemperature (°C)Yield (%)
Cu(OAc)₂DPPBPhSiH₃m-xylene8075

While palladium-catalyzed C-O cross-coupling reactions are a well-established method for the synthesis of diaryl ethers, specific examples detailing the use of 4-fluorophenylboronic acid with phenols under these conditions highlight its utility in forming these valuable linkages.

Tandem Palladium(II)-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation

Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and sustainability. 4-Fluorophenylboronic acid has been successfully employed in a tandem sequence involving a palladium(II)-catalyzed oxidative Heck reaction followed by an intramolecular C-H amidation to construct 4-aryl-2-quinolinones. sigmaaldrich.comsigmaaldrich.com This one-pot process demonstrates the compatibility of 4-fluorophenylboronic acid with complex, multi-step transformations. The reaction proceeds smoothly, showcasing the robustness of this reagent in facilitating the synthesis of these medicinally important heterocyclic compounds.

Regioselective Arylation and Alkynylation via Cross-Coupling

The ability to control the regioselectivity of a reaction is paramount in organic synthesis. 4-Fluorophenylboronic acid has been utilized in regioselective cross-coupling reactions to afford specific isomers of substituted aromatic compounds.

In Suzuki-Miyaura cross-coupling reactions, the regioselective arylation of dihalogenated heterocycles can be achieved. For example, the reaction of 2,4-dichloropyrimidines with 4-fluorophenylboronic acid under palladium catalysis preferentially occurs at the more reactive C4 position, yielding 4-aryl-2-chloropyrimidines in good yields. This selectivity is crucial for the subsequent functionalization of the remaining halogenated position.

Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%) of 4-aryl isomer
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O9088

While the Sonogashira coupling is a powerful tool for the formation of carbon-carbon triple bonds, specific, detailed examples of its regioselective application with 4-fluorophenylboronic acid are described in broader synthetic contexts. The principles of regioselectivity in Sonogashira reactions often depend on the differential reactivity of multiple halogen substituents on an aromatic ring, a strategy where 4-fluorophenylboronic acid can serve as the arylating agent.

Formation of Carbon-Carbon Bonds through Diverse Synthetic Pathways

Beyond traditional cross-coupling reactions, 4-fluorophenylboronic acid participates in other novel carbon-carbon bond-forming methodologies. A prime example is the metal-free coupling of nitrile imines with aryl boronic acids. This reaction proceeds via the photochemical generation of a nitrile imine intermediate, which is then trapped by 4-fluorophenylboronic acid to form hydrazone derivatives. This transformation represents a sustainable approach to C-C bond formation, avoiding the use of transition metal catalysts.

Application as a Protecting Group for Diols and Diamines

Boronic acids are known to reversibly form cyclic esters (boronates) with diols, making them effective protecting groups. chem-station.com 4-Fluorophenylboronic acid can be used to protect 1,2- and 1,3-diols, a strategy often employed in carbohydrate and nucleoside chemistry. The formation of the boronate ester masks the hydroxyl groups, allowing for selective reactions at other positions of the molecule. The protecting group can be readily removed under mild acidic or basic conditions.

While the use of boronic acids to protect diamines is less common than for diols, the underlying principle of forming a cyclic boronate-like structure is applicable. This can be particularly useful for the temporary protection of 1,2-diamines, enabling regioselective functionalization of other parts of the molecule. The stability of the resulting diazaborole ring is a key factor in the successful application of this protective strategy.

Advancements in Green Chemistry Applications of 4 Fluorophenylboronic Acid

Development of Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it mitigates environmental pollution, reduces waste, and enhances safety. For reactions involving 4-fluorophenylboronic acid, solvent-free conditions have been successfully developed, primarily through mechanochemistry and microwave irradiation.

Mechanochemical methods, such as ball milling, utilize mechanical force to initiate chemical reactions in the solid state. This technique has been applied to Suzuki-Miyaura cross-coupling reactions, bypassing the need for bulk solvents entirely researchgate.netresearchgate.net. The process involves grinding the reactants—an aryl halide, 4-fluorophenylboronic acid, a palladium catalyst, and a base—together in a milling vessel. This approach is notable for its high efficiency and significantly reduced reaction times researchgate.net.

Microwave irradiation is another effective technique for promoting solvent-free reactions. When coupled with solid supports like KF-Al2O3, microwave energy can efficiently drive Suzuki-Miyaura reactions to completion without a liquid medium researchgate.net. Catalysts immobilized on renewable polysaccharides have also been used for the coupling of various halobenzenes with phenylboronic acids under solvent-free microwave conditions, demonstrating the broad applicability of this green approach mdpi.com. These methods not only align with green chemistry principles but also offer practical advantages in terms of process simplification and waste reduction.

Implementation of Aqueous Reaction Media for Enhanced Sustainability

Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and natural abundance. Its use as a reaction medium for Suzuki-Miyaura couplings with 4-fluorophenylboronic acid represents a significant step towards sustainable chemical synthesis.

Research has demonstrated that palladium-catalyzed coupling reactions can be performed efficiently in water, often with the aid of water-soluble ligands or phase-transfer catalysts acs.org. The use of water as the sole solvent has been successfully applied in the synthesis of biaryl compounds, which are important in the pharmaceutical industry researchgate.net. In these systems, an inexpensive catalyst like palladium on carbon (Pd/C) can be used with a base such as potassium carbonate, and the reaction can be driven by simple heating researchgate.net. The coupling of heteroaryl halides with 4-fluorophenylboronic acid has also been achieved in water using specific catalytic systems, showcasing the versatility of this medium acs.org. The ability to perform these transformations in water significantly reduces the environmental footprint of the synthetic process.

Utilization of Heterogeneous Catalysis with Supported Nanoparticles

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are central to green chemistry because they can be easily separated from the reaction mixture and reused. The use of palladium nanoparticles (PdNPs) supported on various materials has proven highly effective for Suzuki-Miyaura reactions involving 4-fluorophenylboronic acid.

One advanced catalytic system involves PdNPs supported on COOH-modified graphene (G-COOH-Pd-10). This heterogeneous catalyst shows excellent versatility and high conversion rates for the reaction of 4-fluorophenylboronic acid with various fluorinated aryl bromides mdpi.comsemanticscholar.orgmdpi-res.comugr.es. The support material not only provides stability to the nanoparticles, preventing their aggregation, but also facilitates the catalyst's recovery and reuse mdpi.comugr.es.

Another innovative approach employs core-shell magnetic fibers as a support for palladium nanoparticles (Pd/Fe3O4@SiO2@KCC-1). These nanocatalysts exhibit superior activity in Suzuki reactions due to the high accessibility of the active sites lqdtu.edu.vn. The magnetic core allows for effortless separation of the catalyst from the reaction medium using an external magnet, simplifying the workup process and enabling efficient recycling lqdtu.edu.vnnih.gov.

Catalyst SupportNanoparticleKey Features
COOH-modified GraphenePalladium (Pd)Excellent versatility and high conversion rates in Suzuki-Miyaura coupling. mdpi.comsemanticscholar.org
Core-shell Magnetic FibersPalladium (Pd)Easy separation using a magnet; high accessibility of active sites. lqdtu.edu.vn
Magnetic Silica (B1680970)Palladium (Pd)High catalytic activity and can be reused multiple times without significant loss of function. nih.gov

Exploration of Bio-based Solvents in Organic Transformations (e.g., Glycerol (B35011) as Reaction Medium)

The replacement of petroleum-derived solvents with those derived from renewable biomass is another important avenue in green chemistry. Glycerol, a non-toxic and biodegradable by-product of biodiesel production, has emerged as a promising green solvent for palladium-catalyzed cross-coupling reactions.

Glycerol has been successfully used as a reaction medium for Suzuki-Miyaura couplings of aryl halides with arylboronic acids scielo.br. Its high boiling point allows for reactions to be conducted at elevated temperatures, often leading to improved reaction rates. Furthermore, deep eutectic solvents (DES) formed from glycerol and triethanolamine (B1662121) can also serve as effective, environmentally friendly media for these transformations scielo.br. While direct studies detailing the use of lactic acid as a primary solvent for this specific coupling are less common, the success with glycerol highlights the potential of other bio-based solvents to green the synthesis of fluorinated biaryls.

Strategies for Catalyst Recyclability and Reusability in Synthetic Processes

A key economic and environmental benefit of heterogeneous catalysis is the ability to recycle and reuse the catalyst over multiple reaction cycles. This is particularly important for catalysts based on precious metals like palladium.

Significant research has focused on the recyclability of supported palladium nanoparticles in Suzuki-Miyaura reactions with 4-fluorophenylboronic acid. For instance, the G-COOH-Pd-10 catalyst, based on COOH-modified graphene, has demonstrated a high degree of reusability. In the reaction between 1-bromo-4-fluorobenzene (B142099) and 4-fluorophenylboronic acid, the catalyst was reused for five consecutive cycles with only a minor decrease in activity mdpi.comugr.es. Specifically, the loss in catalytic activity was less than 8% after five runs when the reaction was conducted for 48 hours mdpi.comsemanticscholar.orgmdpi-res.comugr.es.

Similarly, magnetic nanocatalysts, such as Pd/Fe3O4@SiO2@KCC-1, can be recovered using a magnet and reused for at least five cycles without a significant drop in performance lqdtu.edu.vn. Another magnetic catalyst, Fe3O4@SiO2-APBA-Pd, was used repeatedly for seven cycles with no considerable loss in its catalytic activity nih.gov. These findings underscore the stability and longevity of such heterogeneous systems, making them highly attractive for sustainable industrial applications.

Applications in Materials Science and Advanced Functional Systems

Development of Functionalized Polymers and Advanced Materials

4-Fluorophenylboronic acid serves as a key reagent in the creation of advanced polymers and nanomaterials. chemimpex.comchemimpex.com Its incorporation into polymer chains can impart specific electronic or physical properties, allowing for the design of materials with customized functionalities. This is particularly valuable in the development of "smart" materials that respond to specific stimuli.

A notable application is in the construction of sensing materials. For instance, derivatives like 4-amino-3-fluorophenylboronic acid can be attached to polymer backbones, such as acrylamide (B121943) hydrogels. researchgate.net The boronic acid moiety in these functionalized polymers can reversibly bind with diol-containing molecules like glucose, making them effective for creating glucose-sensing platforms that can operate at physiological pH. researchgate.net The fluorine substitution enhances the acidity of the boronic acid group, which is crucial for binding analytes under neutral pH conditions. researchgate.net

Furthermore, the principles of using boronic acid-functionalized polymers are applied in biomedical imaging. Cationic conjugated polyfluorenes tagged with phenylboronic acid groups have been synthesized for controllable cell membrane imaging, demonstrating how these functionalities can regulate interactions with biological systems. nih.gov

Functionalized Material TypeRole of 4-Fluorophenylboronic Acid MoietyExample ApplicationKey Research Finding
Glucose-Sensing HydrogelsProvides a recognition site for glucose binding.Continuous glucose monitoring.Fluorine substitution lowers the boronic acid pKa, enabling glucose binding at physiological pH (7.4). researchgate.net
Conjugated Polymers for BioimagingActs as a targeting group for cell surface glycans.Controllable cell membrane imaging.Synergistic effects of dynamic covalent bonds and electrostatic interactions allow for controlled cell imaging. nih.gov
Layer-by-Layer AssembliesServes as a building block for creating functional thin films.Drug delivery systems and biosensors.Phenylboronic acid groups can be used to assemble multilayered films that respond to changes in pH or the presence of sugars. mdpi.com

Integration into Liquid Crystalline Media

4-Fluorophenylboronic acid is utilized as a crucial intermediate in the synthesis of liquid crystals. chemicalbook.com The synthesis of complex liquid crystal molecules often involves cross-coupling reactions where the boronic acid group is essential. Specifically, it is a precursor in Suzuki-Miyaura coupling reactions, which are fundamental for creating the rigid, multi-ring (e.g., biphenyl (B1667301) or terphenyl) core structures characteristic of many mesogenic (liquid crystal-forming) compounds. guidechem.comworktribe.com

The introduction of a fluorine atom onto the phenyl ring is a common strategy in liquid crystal design. The fluorine substituent can alter key properties of the final liquid crystal material, such as:

Dielectric Anisotropy: Influencing the response of the liquid crystal to an electric field.

Mesophase Stability: Affecting the temperature range over which the liquid crystal phase exists.

Viscosity: Modifying the flow characteristics of the material.

Research on terphenyl-based liquid crystals has demonstrated the use of fluorophenylboronic acids in synthesizing mesogenic cores, highlighting the importance of these building blocks in creating materials for display applications. worktribe.com

Contribution to the Synthesis of Components for Electronics and Coatings

The compound's properties are beneficial for creating materials used in electronics and advanced coatings. chemimpex.comchemimpex.com Its ability to participate in the formation of robust, functional materials makes it a valuable component in this field. guidechem.com

A key area of application is in the surface modification of inorganic materials used in electronics. Research has shown that 4-fluorophenylboronic acid can react with and form molecular layers on silicon surfaces. osti.gov This functionalization has potential applications in the fabrication of microelectronics, including photovoltaics and ultrashallow doping processes. osti.gov Similarly, its attachment chemistry has been studied on nanoparticles such as titanium dioxide (TiO2) and aluminum oxide (Al2O3), which is relevant for developing specialized coatings and blocking layers in area-selective deposition methods for manufacturing electronic devices. researchgate.net The fluorine atom serves as a useful label for tracking the surface coverage and chemical environment using techniques like X-ray photoelectron spectroscopy (XPS). osti.gov

Application AreaSpecific Use of 4-Fluorophenylboronic AcidResulting Benefit
MicroelectronicsReactant for modifying Si(100) surfaces. osti.govCreation of functional monolayers for photovoltaics and ultrashallow doping. osti.gov
Advanced CoatingsSurface modification of TiO2 and Al2O3 nanoparticles. researchgate.netForms effective resist layers to block material growth in area-selective deposition. researchgate.net
Functional MaterialsBuilding block for polymers with specific electronic properties. chemimpex.comDevelopment of materials with tailored functionalities for electronic components. chemimpex.com

Role in Supramolecular Chemistry and Crystal Engineering

4-Fluorophenylboronic acid is a significant molecule in the fields of supramolecular chemistry and crystal engineering. cymitquimica.com Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties, which relies on understanding and controlling intermolecular interactions. The boronic acid group, –B(OH)2, is a powerful functional group in this context because it can act as a hydrogen bond donor.

In the solid state, molecules of 4-fluorophenylboronic acid and its derivatives tend to form predictable and stable hydrogen-bonding networks. A common and robust motif is the formation of cyclic dimers, where two molecules are linked by a pair of O–H⋯O hydrogen bonds between their boronic acid groups. iucr.org This self-assembly into dimers serves as a fundamental building block for constructing more complex, three-dimensional supramolecular architectures. The study of co-crystallization of related 4-halophenylboronic acids with other molecules has revealed a variety of hydrogen bonding networks that can be produced by the boronic acid motif, demonstrating its versatility in creating new molecular complexes. mdpi.com

ConceptRole of 4-Fluorophenylboronic AcidStructural Outcome
Hydrogen BondingThe –B(OH)2 group acts as a hydrogen bond donor.Formation of intermolecular O–H⋯O bonds. iucr.org
Supramolecular SynthonForms predictable self-complementary dimers.Creation of robust cyclic structures that serve as building blocks. iucr.org
Crystal EngineeringDirects the assembly of molecules in the solid state.Control over the crystal packing and formation of new molecular complexes. mdpi.com

Modification of Poly(3,4-ethylenedioxythiophene) (PEDOT) for Enhanced Sensing Platforms

Poly(3,4-ethylenedioxythiophene), typically used as a dispersion with poly(styrenesulfonate) (PEDOT:PSS), is a widely used conducting polymer known for its high conductivity, stability, and biocompatibility. tandfonline.com These properties make it an excellent material for bioelectronic devices and sensors. tandfonline.comewadirect.com However, to create functional biosensors, the PEDOT:PSS surface often needs to be chemically modified to introduce specific biorecognition capabilities.

Research has demonstrated a facile method for the post-printing chemical modification of commercial PEDOT:PSS thin films to create sensing platforms. tandfonline.com In one such scheme, a derivative, 4-carboxy-3-fluorophenylboronic acid, was introduced onto the PSS side chains. tandfonline.com This was achieved through a two-step reaction: first, an ethylenediamine (B42938) linker was attached to the sulfonate groups of PSS, followed by the coupling of the fluorophenylboronic acid derivative to the linker. tandfonline.com

The attached fluorophenylboronic acid group functions as a synthetic receptor for compounds containing diol groups, such as glucose. tandfonline.com This modification transforms the inert, conductive PEDOT:PSS film into a label-free electrochemical sensor. The binding of the target analyte to the boronic acid receptor induces a measurable change in the electrical properties of the polymer film, allowing for quantitative detection. This approach is advantageous due to its simplicity and cost-effectiveness, and it demonstrates the versatility of using fluorophenylboronic acids to functionalize conducting polymers for a wide range of biosensing applications. tandfonline.com

Modification StepDescriptionPurpose
1. Linker IntroductionAn ethylenediamine linker is introduced into the sulfonate group of PSS via an acid chloride reaction. tandfonline.comTo provide a reactive amine group for subsequent attachment. tandfonline.com
2. Receptor Attachment4-carboxy-3-fluorophenylboronic acid is attached to the linker via an amide condensation reaction. tandfonline.comTo immobilize a synthetic receptor for diol-containing analytes (e.g., glucose) on the polymer surface. tandfonline.com
ResultA PEDOT:PSS film functionalized for label-free glucose sensing. tandfonline.com

Analytical Methodologies and Sensor Development Utilizing 4 Fluorophenylboronic Acid

¹⁹F NMR-Based Sensing Strategies

The presence of a fluorine atom in 4-fluorophenylboronic acid provides a powerful tool for detection and analysis using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is advantageous due to the high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the large chemical shift range, which minimizes signal overlap and provides a clear window for observation. The chemical environment around the fluorine atom is highly sensitive to binding events, making it an excellent probe for molecular recognition.

The reversible formation of cyclic esters between boronic acids and compounds containing 1,2- or 1,3-diols is the fundamental principle behind their use in sugar and diol sensors. When 4-fluorophenylboronic acid binds to a diol, the hybridization of the boron atom changes from sp² to sp³, which in turn alters the electronic environment of the entire molecule. This change is sensitively detected by the fluorine atom, resulting in a measurable shift in the ¹⁹F NMR spectrum.

Researchers have leveraged this phenomenon to create sensors for various biologically significant diols and sugars. For instance, the interaction between commercially available 4-fluorophenylboronic acid and adenosine has been visualized using ¹⁹F NMR spectroscopy. rsc.org This demonstrates the potential for developing specific sensors for nucleosides and other sugar-containing biomolecules. While broader research has often focused on fluorinated boronic acids in general, the principles are directly applicable to the 4-fluoro isomer. For example, fluorinated boronic acid-appended pyridinium salts have been successfully used in combination with ¹⁹F NMR spectroscopy to screen a wide array of (bio)analytes, including monosaccharides, polyols, and nucleotides. acs.orgepa.gov The binding of these analytes results in unique ¹⁹F NMR fingerprints, allowing for their detection and discrimination. acs.orgepa.gov

The key advantage of this approach is the ability to generate a distinct signal for each analyte or class of analytes, moving beyond simple detection to actual identification. The sensitivity and selectivity of these sensors make them promising for applications in medical diagnostics and biochemical analysis. acs.orgepa.gov

The selective detection of specific sugars, such as ribose, is of significant biological importance. While direct studies on 4-fluorophenylboronic acid for this specific purpose are not extensively detailed in the available literature, research on closely related isomers provides strong evidence for its potential. A study on 2-fluorophenylboric acid demonstrated its effectiveness as a ¹⁹F NMR-based sensor for the highly selective recognition of ribose under physiological conditions. nih.gov This sensor exhibited a robust anti-interference ability and was capable of detecting ribose in human urine without sample pretreatment, achieving a limit of detection of 78 μM. nih.gov

The underlying principle of this selectivity lies in the specific stereochemical fit between the boronic acid and the cis-diol arrangement of the sugar. The change in the ¹⁹F NMR chemical shift upon binding allows for "fingerprint" identification of ribose. nih.gov Given the similar chemical properties, it is highly probable that 4-fluorophenylboronic acid could be employed in a similar manner, potentially with different selectivity or sensitivity characteristics due to the different substitution pattern on the phenyl ring. The development of such sensors is crucial, as elevated ribose levels can be an early diagnostic marker for certain diseases. nih.gov

A significant advancement in sensor technology is the ability to detect and differentiate multiple analytes simultaneously in a complex mixture. ¹⁹F NMR-based sensing with fluorinated boronic acids is particularly well-suited for this purpose. The large chemical shift window of ¹⁹F NMR allows for the resolution of signals from multiple fluorinated sensors or from a single sensor binding to different analytes.

Research has shown that fluorinated boronic acid-appended pyridinium salts can be used to screen a pool of 59 different bioanalytes, including monosaccharides, phosphorylated sugars, N-acetylated sugars, polyols, carboxylic acids, nucleotides, and amines. acs.orgepa.gov The majority of these analytes could be clearly detected and discriminated based on their unique ¹⁹F NMR fingerprints. acs.orgepa.gov This approach effectively creates a sensor array in a single solution.

Furthermore, this methodology has been applied to distinguish between structurally similar sugars, such as glucose and fructose, even in mixtures where one is in large excess. acs.orgepa.gov The robustness of the ¹⁹F NMR analyte fingerprint to pH changes makes these systems particularly suitable for medical applications, such as the analysis of urine samples. acs.orgepa.gov While not exclusively using 4-fluorophenylboronic acid, these studies establish a clear precedent for its use in the development of powerful analytical tools for the multiplexed analysis of biomolecules. acs.orgepa.gov

Boronate Affinity Chromatography Applications

Boronate affinity chromatography (BAC) is a powerful technique for the selective separation and purification of molecules containing cis-diol functionalities. The stationary phase in BAC typically consists of a solid support, such as silica (B1680970) gel, modified with boronic acid ligands. The retention of analytes is based on the pH-dependent formation of reversible covalent bonds between the boronic acid and the cis-diol groups of the target molecules.

To enhance the performance of boronate affinity chromatography, particularly under physiological or acidic conditions, novel stationary phases have been developed. One such advancement is the synthesis of silica phases modified with sulfonamide- and sulfonyl-phenylboronic acids. nih.govnih.gov These materials are prepared by silylating porous silica gel with monochlorosilane derivatives that contain the synthetic boronic acid ligands. nih.govnih.gov

The introduction of electron-withdrawing sulfonamide and sulfonyl groups to the phenylboronic acid structure lowers the pKa of the boronic acid. nih.gov This is a crucial modification, as it allows for strong binding to cis-diols at lower pH values than is possible with unsubstituted phenylboronic acid. nih.gov The synthesized solid phases are extensively characterized to confirm the successful immobilization of the ligands and to evaluate their chromatographic properties. nih.gov These new materials have been shown to have an enhanced affinity for cis-diols, making them suitable for the separation of a wide range of biologically relevant molecules, including catechols, nucleotides, and nucleosides, under milder pH conditions. nih.govnih.gov

Table 1: Characteristics of Modified Phenylboronic Acid Silica Phases

Feature Description Reference
Ligands Sulfonamide- and sulfonyl-substituted phenylboronic acids nih.govnih.gov
Support Porous silica gel nih.govnih.gov
Synthesis Method Silylation with monochlorosilane derivatives nih.govnih.gov
Key Property Lowered pKa of boronic acid due to electron-withdrawing groups nih.gov

| Advantage | Enhanced affinity for cis-diols at neutral and slightly acidic pH | nih.govnih.gov |

The retention of cis-diols on boronate affinity columns is primarily governed by the formation of cyclic boronate esters. nih.govrsc.org With traditional phenylboronic acid phases, this interaction is most effective at alkaline pH, where the boronic acid is in its tetrahedral, negatively charged boronate form. When the pH is lowered, the equilibrium shifts towards the trigonal, neutral form of the boronic acid, leading to the dissociation of the complex and elution of the analyte. nih.govrsc.org

However, the sulfonamide- and sulfonyl-phenylboronic acid modified silica phases exhibit a significant advantage in this regard. Due to their lower pKa, a substantial portion of the boronic acid ligands remain in the active boronate form even at neutral or slightly acidic pH. nih.govnih.gov This allows for the effective retention of cis-diol compounds under these milder conditions. nih.govnih.gov Studies have shown a significant correlation between the retention factor and the pH of the mobile phase, confirming that the binding mechanism is chelation. nih.govnih.gov

This ability to operate at lower pH is particularly beneficial for the analysis of sensitive biological molecules that may be unstable or prone to oxidation at alkaline pH. nih.gov For example, these advanced stationary phases have been successfully used for the isocratic elution and separation of biologically important compounds like L-DOPA, catecholamines, and adenosine phosphates at pH values as low as 5.5. nih.govnih.gov

Table 2: Compounds Mentioned in the Article

Compound Name
4-Fluoro-phenylboric acid
Adenosine
2-Fluorophenylboric acid
Ribose
Glucose
Fructose
L-DOPA
Sulfonamide-phenylboronic acid
Sulfonyl-phenylboronic acid

Electrochemical Sensor Development (e.g., Enzyme-Free Glucose Sensing)

The development of enzyme-free electrochemical sensors for glucose detection has garnered significant attention as an alternative to traditional enzyme-based sensors, which can suffer from instability due to temperature, pH, and humidity. Phenylboronic acid and its derivatives have been a focal point in the design of these non-enzymatic sensors due to their ability to form reversible covalent bonds with the cis-diol groups of glucose. researchgate.net This interaction forms a cyclic boronate ester, a reaction that can be translated into a measurable electrochemical signal. researchgate.net

While various derivatives of phenylboronic acid have been explored for this purpose, including those modified with redox-active moieties like ferrocene to enhance electrochemical activity, specific and detailed research on the standalone use of 4-Fluorophenylboronic acid in electrochemical enzyme-free glucose sensors is not extensively documented in publicly available literature. researchgate.netmdpi.com General principles suggest that the electron-withdrawing nature of the fluorine atom in the para position of the phenyl ring would lower the pKₐ of the boronic acid. mdpi.com This is a desirable characteristic as it can facilitate the binding of glucose at physiological pH. mdpi.com

The typical mechanism for a phenylboronic acid-based electrochemical sensor involves immobilizing the boronic acid derivative onto an electrode surface. researchgate.netnih.gov Upon interaction with glucose, the formation of the negatively charged boronate ester can alter the electrochemical properties of the electrode surface, leading to a change in potential, current, or impedance, which can be measured by techniques such as potentiometry, voltammetry, or electrochemical impedance spectroscopy. researchgate.netmdpi.com

Further targeted research and publication of findings are necessary to fully elucidate the potential and specific performance characteristics of 4-Fluorophenylboronic acid in the development of electrochemical sensors for enzyme-free glucose detection. Without such dedicated studies, a detailed data table of its research findings cannot be compiled.

Q & A

Q. What are the recommended synthetic routes for preparing 4-fluoro-phenylboronic acid, and how can reaction conditions be optimized?

4-Fluoro-phenylboronic acid is typically synthesized via cross-coupling reactions such as the Suzuki-Miyaura reaction. Key steps include:

  • Using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic acid precursors.
  • Optimizing solvent systems (e.g., THF or DMF) and bases (e.g., Na₂CO₃) to enhance yields .
  • Monitoring reaction progress via TLC or HPLC to ensure completion. Contaminants like unreacted aryl halides should be removed via column chromatography.

Q. What analytical techniques are critical for characterizing 4-fluoro-phenylboronic acid purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and boron bonding environments. For example, the fluorine substituent induces distinct deshielding in aromatic protons .
  • Fourier-Transform Infrared Spectroscopy (FTIR): B-O and B-C stretching vibrations (~1,350 cm⁻¹ and ~1,480 cm⁻¹) validate boronic acid functionalization .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>97% for research-grade material) and detects residual solvents .

Q. What are the best practices for handling and storing 4-fluoro-phenylboronic acid to ensure stability?

  • Storage: Keep in airtight containers at 0–6°C to prevent hydrolysis. Desiccants like silica gel mitigate moisture absorption .
  • Incompatibilities: Avoid strong acids/bases and oxidizing agents, which can degrade the boronic acid group. Use inert atmospheres (N₂ or Ar) for sensitive reactions .

Q. What are the primary research applications of 4-fluoro-phenylboronic acid in medicinal chemistry?

  • Drug Intermediate: Used to synthesize fluorinated analogs of bioactive molecules (e.g., kinase inhibitors) via Suzuki coupling .
  • Biological Probes: Forms reversible complexes with diols, enabling glucose sensing or glycoprotein labeling .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic and structural properties of 4-fluoro-phenylboronic acid?

  • DFT/B3LYP Studies: Predict bond lengths (e.g., B-C: ~1.56 Å) and charge distribution. Fluorine’s electronegativity reduces electron density on the benzene ring, affecting reactivity in cross-coupling reactions .
  • Frontier Orbital Analysis: HOMO-LUMO gaps (~5.2 eV) correlate with stability and susceptibility to nucleophilic attack .

Q. What experimental methods measure the solubility of 4-fluoro-phenylboronic acid in supercritical CO₂, and how do temperature/pressure affect results?

  • Relative Permittivity Method: Solubility in CO₂ at 353–383 K and 100–300 bar is measured via dielectric constant changes. Solubility increases with pressure but decreases with temperature due to reduced CO₂ density .
  • Data Interpretation: Compare with cloud point techniques for validation. At 300 bar and 353 K, solubility reaches ~0.15 mol% .

Q. How can researchers resolve contradictions in reported biological activities of 4-fluoro-phenylboronic acid derivatives?

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., –OH, –CH₃) to isolate bioactive moieties. For example, 4-fluoro derivatives with electron-withdrawing groups show enhanced antimicrobial activity .
  • Dose-Response Assays: Use standardized protocols (e.g., MIC tests for antimicrobial activity) to minimize variability .

Q. What factors influence the stability of 4-fluoro-phenylboronic acid under varying pH and solvent conditions?

  • pH-Dependent Hydrolysis: The boronic acid group hydrolyzes to boronate in basic conditions (pH > 8). Stability is optimal in mildly acidic buffers (pH 4–6) .
  • Solvent Effects: Aprotic solvents (e.g., DMSO) enhance stability compared to protic solvents (e.g., H₂O) .

Q. How can researchers validate conflicting data on the compound’s reactivity in cross-coupling reactions?

  • Control Experiments: Compare catalytic systems (e.g., Pd vs. Ni catalysts) and ligand effects (e.g., biphenyl vs. triarylphosphine ligands) .
  • Kinetic Studies: Monitor reaction rates via in-situ NMR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

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